N-(2,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
The compound N-(2,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide belongs to the imidazo[2,1-b]thiazole class of heterocyclic molecules. Its core structure consists of a fused imidazole-thiazole ring system substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and a 2,4-dimethylphenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3OS/c1-12-4-9-17(13(2)10-12)23-20(26)19-14(3)25-11-18(24-21(25)27-19)15-5-7-16(22)8-6-15/h4-11H,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJGCJDUFYZHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound belonging to the imidazo[2,1-b][1,3]thiazole class. This compound has garnered attention in the scientific community due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The unique structural features of this compound contribute to its diverse biological effects.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN3OS |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may modulate receptor activity that is crucial for cellular signaling pathways related to tumor growth and immune responses.
Anticancer Activity
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole family exhibit significant anticancer properties. For instance:
- In vitro Studies : this compound has shown cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7) .
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Activity Against Pathogens : In vitro tests demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
- Potential Applications : Given its broad-spectrum antibacterial activity, it may serve as a lead compound for developing new antibiotics.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is noteworthy:
- Cytokine Inhibition : It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Therapeutic Implications : This activity suggests that the compound could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activities of similar compounds in the imidazo[2,1-b][1,3]thiazole class:
- Study on Anticancer Effects : A comparative analysis highlighted that derivatives with fluorinated phenyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
- Antibacterial Evaluation : Another study illustrated that modifications on the thiazole ring significantly influenced antibacterial potency against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The imidazo[2,1-b]thiazole scaffold is shared among several derivatives, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic Acid (CAS: 951908-85-3)
- Molecular Formula : C₁₃H₉FN₂O₂S
- Key Features : Lacks the 2,4-dimethylphenyl carboxamide group; instead, it has a carboxylic acid at position 2.
- This may limit its utility in central nervous system (CNS)-targeted therapies .
ND-12025 (CAS: 197459-39-5)
- Structure: 2,6-Dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridine-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide.
- Key Features: Contains a pyridinylmethyl group and a trifluoromethylphenoxy substituent.
- The pyridine moiety may engage in π-π stacking interactions with target enzymes, differing from the 2,4-dimethylphenyl group’s steric effects .
2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)-N-cyclohexylhydrazine-1-carbothioamide (4d)
- Key Features : Features a cyclohexylcarbothioamide group instead of the 2,4-dimethylphenyl carboxamide.
- Implications : The thioamide and hydrazine groups introduce hydrogen-bonding capabilities, which may improve AChE inhibition compared to the carboxamide derivative. However, the cyclohexyl group’s bulkiness could reduce binding affinity in certain targets .
Pharmacological Activity Comparisons
Acetylcholinesterase (AChE) Inhibition
- Target Compound : The 2,4-dimethylphenyl carboxamide group likely contributes to moderate AChE inhibition by balancing lipophilicity and steric effects.
- Analog 4e (N-benzyl derivative) : Shows higher AChE inhibitory activity due to the benzyl group’s planar structure, facilitating π-π interactions with the enzyme’s aromatic gorge .
- Analog 4f (N-phenethyl derivative) : Extended alkyl chain may reduce activity compared to 4e, highlighting the importance of substituent geometry .
Kinase Inhibition
- The 4-fluorophenyl group in both classes suggests fluorine’s role in enhancing binding through electronegative effects .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight | Key Substituents | LogP* | AChE IC₅₀ (µM) |
|---|---|---|---|---|
| Target Compound | 352.39 | 2,4-dimethylphenyl, 4-fluorophenyl | ~3.5 | 12.4 |
| 6-(4-Fluorophenyl)-3-methylimidazo[...] | 276.29 | Carboxylic acid | ~1.8 | Not reported |
| ND-12025 | ~450 (estimated) | Trifluoromethylphenoxy, pyridinyl | ~4.2 | 8.7 |
| Compound 4d | 328.32 | Cyclohexylcarbothioamide | ~3.0 | 5.3 |
*Estimated using fragment-based calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
